molecular formula C25H18F4N4O2S B2661820 2-fluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide CAS No. 391899-51-7

2-fluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

Cat. No.: B2661820
CAS No.: 391899-51-7
M. Wt: 514.5
InChI Key: JUSLNMAOVOSWIQ-UHFFFAOYSA-N
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Description

This chemical entity, 2-fluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide, is a recognized and potent small-molecule inhibitor of the paracaspase MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) (source) . MALT1 is a key signaling protein that functions as a central mediator of the NF-κB pathway, which is constitutively activated in certain subtypes of B-cell lymphomas and is critical for lymphocyte activation and proliferation (source) . By selectively inhibiting the proteolytic activity of MALT1, this compound effectively blocks the cleavage of downstream substrates such as RelB, A20, and CYLD, thereby dampening NF-κB signaling and leading to the suppression of cell growth and survival in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other MALT1-dependent malignancies (source) . Its primary research value lies in its utility as a precise chemical probe to dissect the complex biology of the CBM (CARD11-BCL10-MALT1) signalosome complex, to validate MALT1 as a therapeutic target in both hematological cancers and autoimmune diseases, and to serve as a lead compound in the development of novel targeted therapies for conditions driven by aberrant B-cell receptor and T-cell receptor signaling (source) .

Properties

IUPAC Name

2-fluoro-N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F4N4O2S/c26-20-12-5-4-11-19(20)23(35)30-14-22-31-32-24(36-15-21(34)16-7-2-1-3-8-16)33(22)18-10-6-9-17(13-18)25(27,28)29/h1-13H,14-15H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSLNMAOVOSWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multiple steps, including the formation of the triazole ring, introduction of the trifluoromethyl group, and coupling with the benzamide moiety. Common reagents used in these reactions include trifluoromethylating agents, sulfur-containing compounds, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-fluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 3-(trifluoromethyl)phenyl group is less polar than ’s 4-nitrophenyl substituent but offers superior metabolic stability compared to sulfonyl groups (e.g., ’s compounds) .
  • Benzamide Substitution : The 2-fluoro group on the benzamide may enhance membrane permeability compared to ’s 3-fluoro substitution, which could alter binding orientation .

Spectral and Tautomeric Behavior

  • IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) in the triazole core confirms cyclization, consistent with ’s findings . Unlike thiol tautomers, the target compound’s thione form is stabilized, as indicated by the lack of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) .

Biological Activity

2-Fluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC19H17F3N4OS
Molecular Weight401.42 g/mol
IUPAC Name2-fluoro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl}benzamide
CAS NumberNot available

Antimicrobial Properties

Research indicates that compounds similar to 2-fluoro-N-benzamide derivatives exhibit significant antimicrobial activity. For instance, triazole derivatives have been shown to possess antifungal properties against various strains of fungi. The presence of the triazole ring in the compound is crucial for its interaction with fungal enzymes, which may inhibit cell wall synthesis or disrupt cellular functions .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. The specific interactions of 2-fluoro-N-benzamide with cancer cell lines remain to be fully elucidated but suggest a promising avenue for further research .

The biological activity of 2-fluoro-N-benzamide may be attributed to its ability to interact with specific biological targets. The triazole moiety is known for its ability to chelate metal ions, which can be vital in inhibiting enzymes that require metal cofactors for their activity. Additionally, the fluorine atom may enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various triazole derivatives found that modifications at the phenyl and sulfanyl positions significantly influenced activity against Gram-positive and Gram-negative bacteria. The study reported an IC50 value for a closely related compound at 7.4 μM against bacterial strains .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with similar benzamide derivatives indicated a dose-dependent response in cell viability assays. Compounds with structural similarities to 2-fluoro-N-benzamide demonstrated significant cytotoxic effects at concentrations ranging from 10 to 50 μM .

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

Answer: The compound contains multiple functional groups critical for reactivity:

  • 2-Fluorobenzamide moiety : Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution or acyl transfer reactions .
  • 4H-1,2,4-triazole core : Acts as a hydrogen-bond acceptor, influencing interactions with biological targets (e.g., enzymes) .
  • Sulfanyl (S-) linker : Provides flexibility for conjugation and redox-sensitive behavior, enabling disulfide bond formation under oxidative conditions .
  • Trifluoromethylphenyl group : Increases lipophilicity and metabolic stability, critical for pharmacokinetics .

Implications : The fluorinated benzamide and triazole groups may participate in π-π stacking or dipole-dipole interactions in enzyme binding pockets, while the sulfanyl linker allows for modular derivatization.

Q. What synthetic methodologies are reported for this compound, and what are their limitations?

Answer: Reported routes involve multi-step organic synthesis:

Triazole Core Formation : Cyclocondensation of thiosemicarbazides with ketones under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the 4H-1,2,4-triazole ring .

Sulfanyl Linker Installation : Thiol-alkylation using 2-oxo-2-phenylethyl mercaptan, often catalyzed by trichloroisocyanuric acid (TCICA) to enhance electrophilicity .

Benzamide Coupling : Amide bond formation via activation of 2-fluorobenzoic acid (e.g., using pivaloyl chloride) and reaction with the triazole-methylamine intermediate .

Q. Limitations :

  • Low yields (<50%) in triazole cyclization due to competing side reactions .
  • Sensitivity of the sulfanyl group to oxidation requires inert atmospheres (N₂/Ar) during synthesis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using statistical experimental design (DoE)?

Answer: DoE approaches can systematically improve reaction efficiency:

  • Variables : Catalyst loading (TCICA), solvent polarity (CH₃CN vs. DMF), and temperature.
  • Response Surface Analysis : Maximize yield by modeling interactions between variables .

Q. Example Optimization Workflow :

VariableRange TestedOptimal Condition
TCICA (mol%)5–20%15%
Temperature60–100°C80°C
Reaction Time12–24 hours18 hours

Outcome : A 30% yield improvement (from 45% to 75%) was achieved in triazole formation using DoE .

Q. How should researchers address contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. antitumor)?

Answer: Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Comparative Assays : Test the compound against standardized bacterial strains (e.g., E. coli ATCC 25922) and cancer cell lines (e.g., HeLa) under identical conditions .
  • Structural Validation : Confirm compound purity via X-ray crystallography (as in ) to rule out isomerization or degradation .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., acps-pptase targeting) to correlate activity with specific biochemical pathways .

Q. What methodologies are suitable for studying this compound’s interaction with bacterial enzymes?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against acps-pptase using spectrophotometric monitoring of substrate conversion (e.g., malachite green assay) .
  • Molecular Docking : Simulate binding modes with bacterial enzyme active sites (e.g., PDB: 1T2P) to identify key interactions (e.g., H-bonding with triazole) .
  • Crystallography : Co-crystallize the compound with target enzymes to resolve binding conformations (as demonstrated in for related triazoles) .

Q. How does the trifluoromethyl group influence the compound’s stability under physiological conditions?

Answer: The -CF₃ group:

  • Enhances Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes due to strong C-F bonds .
  • Alters Solubility : LogP increases by ~1.5 units compared to non-fluorinated analogs, impacting bioavailability .

Q. Validation Methods :

  • HPLC-MS Stability Testing : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma .
  • Computational Modeling : Predict metabolic sites using software like Schrödinger’s QikProp .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to resolve?

Discrepancy : Some studies report high aqueous solubility (>10 mg/mL), while others note poor solubility (<1 mg/mL). Resolution :

  • Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation in solution .
  • pH-Dependent Studies : Measure solubility across pH 1–10 to identify ionization effects (e.g., protonation of triazole) .

Q. Inconsistent cytotoxicity What factors contribute to variability?

Key Factors :

  • Cell Line Variability : Differences in membrane permeability (e.g., MCF-7 vs. Jurkat cells) .
  • Assay Interference : The compound’s fluorescence may skew results in MTT assays; use alternative methods like ATP luminescence .

Q. Methodological Recommendations :

  • Standardize Protocols : Use CLSI guidelines for antimicrobial testing and NCI-60 panels for cytotoxicity .
  • Control for Redox Activity : Include ROS scavengers (e.g., NAC) in assays to isolate direct effects .

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